Perchlorate d'ammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

See also: Ammonium perchlorate (preferred).

Applications De Recherche Scientifique

Propergols solides

Perchlorate d'ammonium: est un oxydant primaire dans les propergols solides en raison de sa forte teneur en oxygène, qui est cruciale pour la combustion. Il est mélangé à un combustible tel que de l'aluminium en poudre et un liant élastomère pour créer un propergol composite {svg_1}. La teneur en AP dans les moteurs de propergol solide et les propulseurs aérospatiaux dépasse souvent 70 %, fournissant l'oxygène nécessaire pour soutenir la combustion dans le vide de l'espace {svg_2}.

Études de sécurité thermique

Les caractéristiques de décomposition thermique de l'AP à basse température sont essentielles pour la sécurité thermique des propergols. La recherche a montré que la décomposition de l'AP commence à plusieurs points sur la surface des particules, formant des pores qui s'étendent vers l'intérieur. Cette structure microporeuse améliore considérablement le taux de combustion, ce qui est essentiel pour comprendre et prévenir les inflammations accidentelles {svg_3}.

Amélioration du taux de combustion

L'AP poreux s'est avéré avoir un taux de combustion plus élevé que l'AP ordinaire. Lorsqu'il est combiné à l'aluminium, la pression de pointe dans une bombe fermée peut augmenter considérablement, indiquant une réaction plus rapide et plus intense. Cette propriété est exploitée pour améliorer les performances des propergols solides, conduisant à des moteurs-fusées plus efficaces {svg_4}.

Catalyse dans les matériaux énergétiques

L'AP agit comme un oxydant dans la production de matériaux énergétiques pour la propulsion aérospatiale. Le développement de catalyseurs qui peuvent augmenter le taux de combustion des propergols à base d'AP est un domaine de recherche actif. Les nouveaux polymères conjugués C-N à base de diaminomaléonitrile ont montré un potentiel en tant que catalyseurs sans métal, diminuant la température maximale du pic exothermique et l'énergie d'activation de la décomposition de l'AP {svg_5}.

Évolution de la structure microporeuse

L'évolution de la structure microporeuse de l'AP pendant la décomposition à basse température affecte ses caractéristiques de combustion. Des études utilisant la microscopie électronique à balayage et la nanotomographie 3D ont fourni des informations sur les changements microscopiques qui se produisent dans l'AP, qui sont cruciaux pour améliorer les formulations de propergols {svg_6}.

Applications de propulsion aérospatiale

L'AP est largement utilisé dans la production de matériaux hautement énergétiques pour la propulsion aérospatiale. Son rôle d'oxydant dans les propergols composites est bien établi, et la recherche en cours vise à optimiser ses performances pour obtenir une poussée plus élevée et un meilleur contrôle du processus de combustion {svg_7}.

Mécanisme D'action

Target of Action

Ammonium perchlorate (AP) is primarily used as an oxidizer in solid fuel propellants . It includes oxidizing and reducing elements on the same molecule . The primary targets of AP are the fuel components with which it is mixed, such as powdered aluminum and/or elastomeric binders .

Mode of Action

AP acts as an efficient oxidizer and mono-propellant . When mixed with a fuel, it can generate self-sustained combustion at pressures far below atmospheric pressure . The thermal decomposition of AP is a complex process that can be divided into two different processes . At temperatures less than 240 °C, it undergoes low-temperature thermal decomposition, developing a partial–complete reaction with the formation of unreacted AP particles . At temperatures above 240 °C, it undergoes high-temperature thermal decomposition, developing a complete decomposition reaction with no residues .

Biochemical Pathways

The biochemical pathways affected by AP are primarily related to its role as an oxidizer in combustion reactions. The thermal decomposition of AP is a key aspect of its function in propellants .

Pharmacokinetics

The pharmacokinetics of AP primarily involve its thermal decomposition. The thermal behavior of AP has been investigated using differential scanning calorimetry (DSC) . Activated AP demonstrated high chemical stability with an increase in endothermic phase transition enthalpy by 170% . The enthalpy of the subsequent two main exothermic decomposition reactions was increased by 250% . Activated AP can secure self-sustained response at a high rate .

Result of Action

The result of AP’s action is the generation of a large amount of gas during combustion, producing a huge reverse thrust . This makes it one of the main propulsion energy sources in the aerospace and military fields . The thermal decomposition of AP results in the release of unconcentrated energy .

Action Environment

The action of AP can be influenced by various environmental factors. For instance, the presence of other energetic compounds such as Royal Demolition Explosives and 2,4-dinitroanisole (DNAN) in army PAX 21 production water and other competing electron acceptors such as nitrate and sulfate can affect the biodegradation of perchlorate . Furthermore, the small size of metals is prone to agglomeration and affects the performance of AP .

Analyse Biochimique

Biochemical Properties

Ammonium perchlorate plays a significant role in biochemical reactions, particularly as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme perchlorate reductase, which reduces perchlorate to chlorite. This enzyme is found in perchlorate-reducing bacteria, such as Dechloromonas and Azospirillum . Additionally, ammonium perchlorate can inhibit the sodium-iodide symporter (NIS) in thyroid cells, affecting iodine uptake and thyroid hormone synthesis . These interactions highlight the compound’s potential to disrupt normal biochemical processes.

Cellular Effects

Ammonium perchlorate has been shown to affect various types of cells and cellular processes. In thyroid cells, it inhibits iodine uptake by blocking the sodium-iodide symporter, leading to decreased thyroid hormone synthesis . This disruption can result in altered cell signaling pathways, gene expression, and cellular metabolism. In animal studies, exposure to ammonium perchlorate has been linked to thyroid follicle hypertrophy, angiogenesis, and hyperplasia . These cellular effects underscore the compound’s potential to impact overall cell function and health.

Molecular Mechanism

The molecular mechanism of ammonium perchlorate involves its interaction with specific biomolecules and enzymes. The compound inhibits the sodium-iodide symporter (NIS) by competing with iodide ions for binding sites, thereby reducing iodine uptake into thyroid cells . This inhibition leads to decreased synthesis of thyroid hormones, which are critical for regulating metabolism and growth. Additionally, ammonium perchlorate can undergo thermal decomposition, releasing reactive oxygen species that can further interact with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium perchlorate can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to heat or light. Over time, its inhibitory effects on the sodium-iodide symporter may diminish as the compound degrades . Long-term exposure to ammonium perchlorate in in vitro and in vivo studies has shown persistent effects on thyroid function, including sustained inhibition of iodine uptake and altered thyroid hormone levels .

Dosage Effects in Animal Models

The effects of ammonium perchlorate vary with different dosages in animal models. At low doses, the compound can cause mild inhibition of iodine uptake and slight alterations in thyroid hormone levels. At higher doses, more pronounced effects are observed, including significant thyroid follicle hypertrophy, angiogenesis, and hyperplasia . Toxic effects, such as decreased metabolic rate and developmental abnormalities, have been reported at high doses . These findings highlight the importance of dosage in determining the compound’s impact on health.

Metabolic Pathways

Ammonium perchlorate is involved in several metabolic pathways, primarily related to its reduction and degradation. The enzyme perchlorate reductase reduces ammonium perchlorate to chlorite, which is further degraded by chlorite dismutase to chloride and oxygen . These metabolic pathways are crucial for the detoxification of ammonium perchlorate in biological systems. Additionally, the compound’s inhibition of the sodium-iodide symporter affects the metabolic flux of iodine, disrupting thyroid hormone synthesis .

Transport and Distribution

Within cells and tissues, ammonium perchlorate is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport mechanisms, such as the sodium-iodide symporter . Once inside the cell, ammonium perchlorate can accumulate in the thyroid gland, where it exerts its inhibitory effects on iodine uptake. The distribution of ammonium perchlorate within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Ammonium perchlorate’s subcellular localization is primarily within the thyroid gland, where it targets the sodium-iodide symporter on the cell membrane . This localization is critical for its inhibitory effects on iodine uptake and thyroid hormone synthesis. Additionally, ammonium perchlorate may localize to other cellular compartments, such as lysosomes, where it can undergo degradation and detoxification . The compound’s subcellular localization plays a key role in determining its biochemical and cellular effects.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of ammonium perchlorate involves the reaction between ammonium chloride and sodium perchlorate in aqueous solution. The reaction is exothermic and requires careful control of temperature and concentration to prevent explosive decomposition of the product. The synthesis pathway involves the following steps:", "Starting Materials": [ "Ammonium chloride (NH4Cl)", "Sodium perchlorate (NaClO4)", "Water (H2O)" ], "Reaction": [ "Dissolve ammonium chloride in water to form a solution.", "Dissolve sodium perchlorate in water to form a separate solution.", "Slowly add the sodium perchlorate solution to the ammonium chloride solution while stirring continuously.", "Maintain the temperature of the reaction mixture below 60°C to prevent explosive decomposition of the product.", "Continue stirring the mixture until all the sodium perchlorate has been added.", "Filter the resulting solution to remove any impurities.", "Evaporate the solution to dryness to obtain solid ammonium perchlorate." ] } | |

Numéro CAS |

7790-98-9 |

Formule moléculaire |

ClH4NO4 |

Poids moléculaire |

117.49 g/mol |

Nom IUPAC |

azane;perchloric acid |

InChI |

InChI=1S/ClHO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |

Clé InChI |

HHEFNVCDPLQQTP-UHFFFAOYSA-N |

Impuretés |

The impurities are ammonium chloride, sodium perchlorate, ammonium chlorate, and water insolubles. |

SMILES |

[NH4+].[O-]Cl(=O)(=O)=O |

SMILES canonique |

N.OCl(=O)(=O)=O |

Color/Form |

White orthorhombic crystals. Colorless, crystalline compound Solid at 15 °C |

Densité |

1.95 at 59 °F (USCG, 1999) 1.95 g/cu cm 1.95 g/cm³ |

melting_point |

130 °C |

| 7790-98-9 | |

Description physique |

Ammonium perchlorate appears as a white, crystalline solid or powder. Classified as a division 1.1 explosive if powdered into particles smaller than 15 microns in diameter or if powdered into larger particles but thoroughly dried. Does not readily burn, but will burn if contaminated by combustible material. May explode under prolonged exposure to heat or fire. Used to make rocket propellants, explosives, pyrotechnics, as an etching and engraving agent, and in analytical chemistry. DryPowder; DryPowder, OtherSolid, Liquid; PelletsLargeCrystals WHITE HYGROSCOPIC CRYSTALS. |

Pictogrammes |

Explosive; Oxidizer |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In water, 2.0X10+5 mg/L at 25 °C In water, 2.45X10+5 mg/L at 25 °C In water, 2.49X10+5 mg/L at 25 °C Solubilities in organic solvents[Table#1333] Very soluble in liquid NH3 Soluble in methanol; slightly soluble in ethanol, acetone; almost insoluble in ethyl acetate, ether. Solubility in water, g/100ml at 25 °C: 20 |

Synonymes |

ammonium perchlorate |

Pression de vapeur |

Very low |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

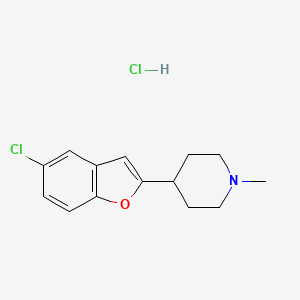

![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)